molecular formula C6H14ClNO B3306919 (r)-Piperidin-2-ylmethanol hydrochloride CAS No. 929917-69-1

(r)-Piperidin-2-ylmethanol hydrochloride

Cat. No.: B3306919
CAS No.: 929917-69-1
M. Wt: 151.63 g/mol
InChI Key: XAMUHLXTZRUZDR-FYZOBXCZSA-N
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Description

®-Piperidin-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a methanol group, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidin-2-ylmethanol hydrochloride typically involves the reduction of the corresponding piperidin-2-one derivative. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group, resulting in the formation of ®-Piperidin-2-ylmethanol. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-Piperidin-2-ylmethanol hydrochloride may involve more scalable and cost-effective methods. This can include catalytic hydrogenation processes where hydrogen gas is used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The subsequent formation of the hydrochloride salt is achieved through acid-base reactions with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: ®-Piperidin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Piperidin-2-one derivatives

    Reduction: Fully saturated piperidine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

®-Piperidin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-Piperidin-2-ylmethanol hydrochloride is primarily related to its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially offering therapeutic benefits for conditions such as depression or anxiety.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to ®-Piperidin-2-ylmethanol hydrochloride but without the hydroxyl group.

    Piperidin-2-one: The oxidized form of ®-Piperidin-2-ylmethanol hydrochloride.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: ®-Piperidin-2-ylmethanol hydrochloride is unique due to the presence of both the piperidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a compound of interest in medicinal chemistry research.

Properties

IUPAC Name

[(2R)-piperidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMUHLXTZRUZDR-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-Piperidin-2-ylmethanol hydrochloride
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(r)-Piperidin-2-ylmethanol hydrochloride
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